REACTION_CXSMILES
|
[S:1]1[CH2:5][CH2:4][N:3]=[C:2]1[NH2:6].Br[C:8](=[CH:11]OC(C)C)[CH:9]=[O:10].C1(N2C(C=O)=CN=C2C)CC1>>[S:1]1[CH2:5][CH2:4][N:3]2[C:8]([CH:9]=[O:10])=[CH:11][N:6]=[C:2]12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=NCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C=O)=COC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N1C(=NC=C1C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=2N(CC1)C(=CN2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |